molecular formula C19H20N2O2 B2542838 N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide CAS No. 689263-20-5

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2542838
CAS RN: 689263-20-5
M. Wt: 308.381
InChI Key: ASHMCLPFOPFQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide, also known as 25I-NBOMe, is a potent synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim, a German chemist. Since then, it has gained popularity as a recreational drug due to its intense psychedelic effects. However, it has also been the subject of scientific research due to its potential therapeutic uses.

Mechanism of Action

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It has a high affinity for this receptor, which is responsible for its potent hallucinogenic effects. The activation of this receptor leads to changes in the activity of certain brain regions, which are responsible for the psychedelic experience.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide are not well understood. However, studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It can also lead to altered perception of time and space, visual and auditory hallucinations, and changes in mood and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potent hallucinogenic effects, which can provide insights into the neural mechanisms underlying the psychedelic experience. However, one limitation is its potential for abuse, which may make it difficult to obtain regulatory approval for research purposes.

Future Directions

There are several future directions for research on N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential therapeutic uses for psychiatric disorders. Another area of interest is its effects on brain function and connectivity, which may provide insights into the neural mechanisms underlying consciousness and perception. Further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

The synthesis of N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 2C-I with 2-(4-methoxyphenyl)acetonitrile to form a key intermediate. This intermediate is then reacted with indole-2-carboxylic acid to produce N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that it has the ability to modulate the activity of serotonin receptors in the brain, which may have implications for the treatment of certain psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-23-17-8-6-15(7-9-17)14-19(22)20-11-13-21-12-10-16-4-2-3-5-18(16)21/h2-10,12H,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMCLPFOPFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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